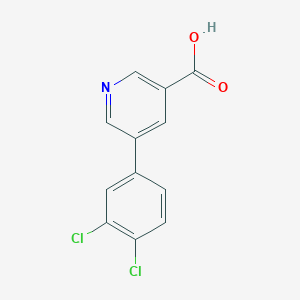

5-(3,4-Dichlorophenyl)nicotinic acid

Description

Contextual Background of Nicotinic Acid Derivatives in Medicinal Chemistry

Nicotinic acid, a pyridine-3-carboxylic acid, is a fundamental organic compound and an essential human nutrient. wikipedia.org Beyond its role as a vitamin, its core structure has been a valuable starting point for the development of new drugs. chemistryjournal.netontosight.ai For many years, nicotinic acid has been utilized to manage high levels of fats in the blood. chemistryjournal.net However, its use can be limited by undesirable side effects, which has spurred the development of various derivatives to improve efficacy and tolerability. chemistryjournal.net

These derivatives have demonstrated a wide spectrum of pharmacological activities. Researchers have successfully synthesized nicotinic acid-based compounds with analgesic, anti-inflammatory, antioxidant, antimicrobial, and antitumor properties. ontosight.aiontosight.ainih.govnih.govmdpi.com For instance, certain derivatives have shown high efficacy in treating conditions like pneumonia and kidney diseases, and some have even been investigated for their potential against Alzheimer's disease. chemistryjournal.net The versatility of the nicotinic acid scaffold allows for chemical modifications that can modulate its interaction with various biological targets, leading to a broad range of potential therapeutic applications. ontosight.ainih.gov

Significance of Aryl-Substituted Nicotinic Acid Scaffolds in Molecular Design

The introduction of an aryl (aromatic ring) substituent onto the nicotinic acid framework is a key strategy in modern molecular design. Aryl groups can significantly influence a molecule's physicochemical properties, such as its shape, size, and electronic distribution. acs.org In medicinal chemistry, attaching an aryl halide—an aromatic ring containing one or more halogen atoms—can improve a compound's drug-like properties. acs.org

Specifically, the presence of a substituted phenyl ring, as seen in 5-aryl-nicotinic acids, can enhance the compound's biological activity. For example, studies on 2-substituted phenyl derivatives of nicotinic acid have identified compounds with noteworthy analgesic and anti-inflammatory effects. nih.gov The nature and position of the substituents on the aryl ring are critical. For instance, a bromo-aryl substituent has been shown to produce strong activity in certain analgesic and anti-inflammatory assays. chemistryjournal.net The dichlorophenyl group in 5-(3,4-Dichlorophenyl)nicotinic acid is an example of this design principle, where the halogen atoms can alter the molecule's binding affinity to target proteins and affect its metabolic stability. acs.org This strategic addition of an aryl moiety is a common approach to fine-tuning the pharmacological profile of a lead compound.

Overview of Current Research Trajectories for this compound and Cognate Structures

While specific research on this compound is not extensively documented in publicly available literature, the investigation of its cognate structures—molecules that share the 3,4-dichlorophenyl moiety—provides insight into its potential applications. The 3,4-dichlorophenyl group is a common feature in various biologically active compounds, suggesting that its inclusion in a nicotinic acid framework is a rational approach for discovering new therapeutic agents.

Research into related structures has yielded promising results in several areas:

Anti-inflammatory Activity : A series of compounds featuring a 5-(3,4-dichlorophenyl) group attached to an oxadiazole ring system were synthesized and evaluated for their anti-inflammatory properties. nih.gov Several of these compounds demonstrated significant anti-inflammatory activity, with some showing a more favorable profile than the reference drug indomethacin. nih.gov

Antitumor Activity : Novel amides containing the 3,4-dichlorophenyl structure have been designed and synthesized based on the curcumin (B1669340) skeleton. sioc-journal.cn Some of these compounds displayed potent inhibitory activity against gastric cancer cell lines. sioc-journal.cn One particular compound showed significant growth inhibition on AGS cells with a half-maximal inhibitory concentration (IC50) value of 1.94 µmol/L. sioc-journal.cn

Herbicidal Activity : In the field of agrochemicals, nicotinic acid derivatives have also been explored. A study on N-(arylmethoxy)-2-chloronicotinamides, which are derived from nicotinic acid, identified a compound with a 3,4-dichlorobenzyl group, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, that possessed excellent herbicidal activity against duckweed. nih.govebi.ac.uk

These examples highlight a clear research trajectory where the 3,4-dichlorophenyl unit is incorporated into various molecular scaffolds to achieve specific biological effects. The data from these studies on cognate structures suggest that this compound could be a valuable candidate for investigation in similar therapeutic or agrochemical areas.

Table 1: Biological Activity of Cognate Structures Containing the 3,4-Dichlorophenyl Moiety

| Compound Class | Specific Example | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| Oxadiazole Derivatives | 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones | Anti-inflammatory | Activity ranged from 30.6% to 57.8% inhibition in a carrageenan footpad edema test. | nih.gov |

| Dichlorophenyl Amides | (2E)-3-(3,4-dichlorophenyl)-1-(2-(3-(4-(trifluoromethyl)phenyl)propionyl)ethylazo)propan-2-en-1-one | Antitumor (Gastric Cancer) | Potent growth inhibition on AGS cells with an IC50 value of 1.94 µmol/L. | sioc-journal.cn |

| Nicotinamide (B372718) Derivatives | 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Herbicidal | Excellent activity against duckweed with an IC50 value of 7.8 µM. | nih.govebi.ac.uk |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nicotinic acid (Niacin, Vitamin B3) |

| Indomethacin |

| Curcumin |

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide |

| 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones |

Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-10-2-1-7(4-11(10)14)8-3-9(12(16)17)6-15-5-8/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEBDRFZANYEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588096 | |

| Record name | 5-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926255-89-2 | |

| Record name | 5-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3,4 Dichlorophenyl Nicotinic Acid and Its Derivatives

Strategies for Incorporating the Dichlorophenyl Moiety onto the Nicotinic Acid Scaffold

The introduction of the 3,4-dichlorophenyl group at the 5-position of the nicotinic acid ring is a key synthetic challenge. Modern organic chemistry offers several powerful methods to achieve this transformation, primarily through cross-coupling reactions.

Advanced Coupling Reactions with Aryl Metal Species in Nicotinic Acid Synthesis

Palladium-catalyzed cross-coupling reactions are the cornerstone for the formation of the critical aryl-aryl bond in the synthesis of 5-(3,4-Dichlorophenyl)nicotinic acid. The Suzuki-Miyaura, Stille, and Negishi reactions are prominent examples of such transformations, each utilizing a different type of organometallic reagent.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds due to the stability and low toxicity of the boronic acid reagents. The reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. youtube.comgoogle.com In the context of synthesizing this compound, this would involve the reaction of a 5-halonicotinic acid derivative with (3,4-dichlorophenyl)boronic acid. The general catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

The Stille coupling utilizes organotin reagents (stannanes) to couple with an organic halide. youtube.com While effective, the toxicity of organotin compounds is a significant drawback. youtube.com The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.

The Negishi coupling employs organozinc reagents, which are coupled with organic halides. This method is known for its high reactivity and functional group tolerance. youtube.com

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Arylboronic acid | Low toxicity of reagents, commercially available starting materials, mild reaction conditions. | Potential for side reactions depending on the substrate. |

| Stille | Organostannane (Aryl tin) | Tolerant to a wide range of functional groups. | High toxicity of tin compounds. |

| Negishi | Organozinc | High reactivity, good for coupling sterically hindered substrates. | Sensitivity of organozinc reagents to air and moisture. |

Synthetic Pathways to this compound Intermediates

The synthesis of the target molecule relies on the availability of suitably functionalized nicotinic acid precursors. Halogenated nicotinic acids are particularly important as they serve as the electrophilic partner in the cross-coupling reactions.

Preparation and Transformation of Halogenated Nicotinic Acid Precursors

A common and crucial intermediate for the synthesis of this compound is a 5-halonicotinic acid derivative, typically 5-bromonicotinic acid or its ester. 5-Bromonicotinic acid can be prepared by the direct bromination of nicotinic acid. This process often involves heating nicotinic acid with bromine in the presence of a catalyst.

Once the halogenated nicotinic acid or its ester is obtained, it can be subjected to the palladium-catalyzed cross-coupling reaction. For instance, the Suzuki-Miyaura coupling of ethyl 5-bromonicotinate with (3,4-dichlorophenyl)boronic acid would yield ethyl 5-(3,4-dichlorophenyl)nicotinate. This reaction is typically carried out using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like sodium carbonate in a suitable solvent system.

Ester Hydrolysis Techniques in the Synthesis of Nicotinic Acid Derivatives

The final step in the synthesis of this compound is the hydrolysis of the corresponding ester intermediate, such as ethyl 5-(3,4-dichlorophenyl)nicotinate. This transformation can be achieved under either acidic or basic conditions. libretexts.orgchemguide.co.uk

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with an excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. chemguide.co.uk

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that is generally preferred for its higher yields and easier product separation. chemguide.co.uk The ester is typically heated with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide. This reaction yields the carboxylate salt, which is then acidified in a separate step to produce the final carboxylic acid. libretexts.orgchemguide.co.uk

| Hydrolysis Method | Reagents | Conditions | Key Features |

| Acidic Hydrolysis | Dilute strong acid (e.g., HCl, H₂SO₄), excess water | Heating under reflux | Reversible reaction. |

| Basic Hydrolysis (Saponification) | Strong base (e.g., NaOH, KOH) followed by acid workup | Heating under reflux | Irreversible reaction, generally gives higher yields. |

Sustainable and Efficient Synthetic Approaches for Nicotinic Acid Scaffolds (General Context)

In the broader context of chemical synthesis, there is a growing emphasis on developing sustainable and efficient methods. For the production of nicotinic acid and its derivatives, several "green chemistry" approaches are being explored to minimize environmental impact and improve efficiency. diva-portal.orgdiva-portal.org

Traditional industrial methods for nicotinic acid production often involve harsh conditions and the use of hazardous reagents, leading to significant waste generation. diva-portal.orgorgsyn.org For instance, the oxidation of pyridine (B92270) derivatives with strong oxidizing agents can produce toxic byproducts. diva-portal.org

More sustainable alternatives focus on catalytic processes that utilize cleaner oxidants and milder reaction conditions. Enzymatic synthesis represents a significant advancement in this area. orgsyn.org Biocatalyst-mediated processes can offer high selectivity and conversion rates under mild conditions, reducing energy consumption and waste. orgsyn.org For example, nitrilases are enzymes that can convert 3-cyanopyridine to nicotinic acid in a single step with high efficiency. orgsyn.org

Furthermore, research into heterogeneous catalysts for the gas-phase oxidation of picolines to nicotinic acid aims to develop more environmentally friendly industrial processes. These catalytic methods often use air as the oxidant and can lead to higher atom economy and reduced waste streams. diva-portal.org The development of robust and reusable catalysts is a key goal in making the synthesis of nicotinic acid scaffolds more sustainable.

Directed Syntheses of Specific 3,4-Dichlorophenyl-Containing Nicotinic Acid Derivatives

A key derivative class accessible from this compound precursors are Mannich bases of 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-one. The synthesis of these compounds typically begins with the conversion of a 3,4-dichlorophenyl-substituted hydrazide to the corresponding 1,3,4-oxadiazole-2(3H)-thione or -one. This heterocyclic core serves as the substrate for the Mannich reaction.

The Mannich reaction is a three-component condensation involving the oxadiazole core, formaldehyde, and a primary or secondary amine. In a typical procedure, the 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-one is treated with an aqueous solution of formaldehyde and a suitable amine (such as various substituted piperidines or piperazines) in an alcoholic solvent, often ethanol. The reaction proceeds at room temperature or with gentle heating to yield the corresponding N-Mannich base. This method is highly versatile, allowing for the introduction of a diverse range of aminoalkyl groups at the N-3 position of the oxadiazole ring. The resulting products are typically purified by recrystallization.

The general reaction scheme is as follows: 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-one + Formaldehyde + R₂NH → 3-((R₂N)methyl)-5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-one + H₂O

Below is a table summarizing representative amines used in this synthesis to generate a variety of Mannich bases.

| Amine Reactant | Resulting Mannich Base Substituent (at N-3 position) |

| Piperidine | Piperidin-1-ylmethyl |

| Morpholine | Morpholin-4-ylmethyl |

| 4-Methylpiperazine | (4-Methylpiperazin-1-yl)methyl |

| 4-Phenylpiperazine | (4-Phenylpiperazin-1-yl)methyl |

| Pyrrolidine | Pyrrolidin-1-ylmethyl |

This state-of-the-art reaction is a palladium-catalyzed cross-coupling used to form carbon-nitrogen (C-N) bonds. wikipedia.orgrug.nl It is the ideal method for coupling the two key fragments of the target molecule: the nicotinic acid moiety and the 2-(3,4-dichlorophenyl)-2,3-dihydro-1H-isoindol-5-amine moiety.

A potential synthetic pathway would involve two main stages:

Synthesis of the Isoindoline Amine Fragment: The first stage is the synthesis of 2-(3,4-dichlorophenyl)-2,3-dihydro-1H-isoindol-5-amine. This intermediate can be prepared by reacting 3,4-dichloroaniline with 1,2-bis(bromomethyl)-4-nitrobenzene to form the N-aryl isoindoline. Subsequent reduction of the nitro group to an amine would yield the required fragment.

Buchwald-Hartwig Cross-Coupling: The second stage is the crucial C-N bond formation. The synthesized 2-(3,4-dichlorophenyl)-2,3-dihydro-1H-isoindol-5-amine is coupled with a suitable 2-halonicotinic acid derivative, such as methyl 2-chloronicotinate. The reaction is catalyzed by a palladium complex (e.g., Pd₂(dba)₃) in the presence of a specialized phosphine ligand (e.g., BINAP or Xantphos) and a base (e.g., sodium tert-butoxide or cesium carbonate). The final step would involve the hydrolysis of the methyl ester to the carboxylic acid to yield the target compound.

The proposed reaction is summarized in the table below.

| Reaction Stage | Reactant 1 | Reactant 2 | Key Reagents & Conditions | Intermediate/Product |

| Fragment Coupling | Methyl 2-chloronicotinate | 2-(3,4-Dichlorophenyl)-2,3-dihydro-1H-isoindol-5-amine | Pd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand, Base (e.g., NaOtBu), Toluene | Methyl 2-(2-(3,4-dichlorophenyl)-2,3-dihydro-1H-isoindol-5-ylamino)nicotinate |

| Final Step | Methyl 2-(2-(3,4-dichlorophenyl)-2,3-dihydro-1H-isoindol-5-ylamino)nicotinate | Water | NaOH or LiOH, then acid workup | 2-(2-(3,4-Dichlorophenyl)-2,3-dihydro-1H-isoindol-5-ylamino)nicotinic acid |

The synthesis of diverse dichlorophenyl-substituted nicotinic acid derivatives has been greatly advanced by the application of palladium-catalyzed cross-coupling reactions. These methods offer powerful and versatile tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the modular construction of complex biaryl and heteroaryl systems.

Suzuki-Miyaura Coupling for C-C Bond Formation:

The Suzuki-Miyaura coupling is a highly effective method for creating a C-C bond between an aryl halide and an organoboron compound. To synthesize this compound itself, this reaction can be employed by coupling 3,4-dichlorophenylboronic acid with a 5-halonicotinate ester (e.g., ethyl 5-bromonicotinate). The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium carbonate. Subsequent hydrolysis of the resulting ester yields the desired nicotinic acid derivative. This approach allows for the late-stage introduction of the dichlorophenyl moiety onto a pre-functionalized pyridine ring.

| Reactant 1 (Organoboron) | Reactant 2 (Halo-Nicotinate) | Catalyst System | Product |

| 3,4-Dichlorophenylboronic acid | Ethyl 5-bromonicotinate | Pd(PPh₃)₄, K₂CO₃ | Ethyl 5-(3,4-dichlorophenyl)nicotinate |

| (3,4-Dichlorophenyl)trimethoxyborane | Methyl 5-iodonicotinate | PdCl₂(dppf), Cs₂CO₃ | Methyl 5-(3,4-dichlorophenyl)nicotinate |

Buchwald-Hartwig Amination for C-N Bond Formation:

For derivatives where the dichlorophenyl group is linked to the nicotinic acid ring via a nitrogen atom, the Buchwald-Hartwig amination is the premier synthetic method. wikipedia.orgorganic-chemistry.org This reaction couples an aryl halide with an amine. For instance, to synthesize a 6-(3,4-dichloroanilino)nicotinic acid derivative, 3,4-dichloroaniline can be coupled with an ethyl 6-chloronicotinate. As with the previously described application, the reaction requires a palladium catalyst, a phosphine ligand, and a strong base. This methodology provides a direct route to N-aryl nicotinic acid derivatives that are otherwise difficult to prepare.

| Reactant 1 (Amine) | Reactant 2 (Halo-Nicotinate) | Catalyst System | Product |

| 3,4-Dichloroaniline | Ethyl 6-chloronicotinate | Pd₂(dba)₃, BINAP, NaOtBu | Ethyl 6-(3,4-dichloroanilino)nicotinate |

| 3,4-Dichlorophenylamine | Methyl 2-bromonicotinate | Pd(OAc)₂, XPhos, K₃PO₄ | Methyl 2-((3,4-dichlorophenyl)amino)nicotinate |

These modern catalytic methods provide a robust and flexible platform for the synthesis of a wide array of dichlorophenyl-substituted nicotinic acid derivatives, facilitating further exploration of their chemical and biological properties.

Mechanism of Action and Molecular Interaction Studies

Ligand-Target Binding Characterization

While no specific binding affinity data exists for 5-(3,4-Dichlorophenyl)nicotinic acid, studies on its parent compound, nicotinic acid, have thoroughly characterized its interaction with the high-affinity nicotinic acid receptor, GPR109A (also known as HCAR2). nih.gov Nicotinic acid binds to GPR109A in a G-protein-coupled manner, which leads to a decrease in cyclic AMP (cAMP) production. nih.gov This interaction is of high affinity, though GPR109A's close relative, GPR109B, binds nicotinic acid with a much lower affinity. nih.gov

The binding pocket of GPR109A has been studied through site-directed mutagenesis, identifying key amino acid residues critical for ligand binding, including Arg111 in transmembrane helix (TMH) 3, which serves as an anchor for the carboxylate group of the ligand. nih.gov Other crucial residues include Asn86, Trp91, Ser178, Phe276, and Tyr284. nih.gov The functional consequence of this binding is the inhibition of adenylate cyclase activity, which in adipocytes, reduces the breakdown of triglycerides. nih.gov

For a novel analog like this compound, in vitro assays would be essential to determine its binding affinity (typically measured as Ki or IC50 values) and functional selectivity for GPR109A and GPR109B. Such assays would clarify whether the dichlorophenyl substitution alters the potency or selectivity of the compound compared to nicotinic acid.

The concept of allosteric modulation is a key area in pharmacology, where a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby modifying the receptor's response to the endogenous agonist. nih.govwikipedia.org Positive allosteric modulators (PAMs), for instance, can enhance the affinity or efficacy of the natural ligand. nih.gov

In the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are distinct from the nicotinic acid receptor GPR109A, allosteric modulation is a well-established mechanism. nih.gov For GPR109A, however, the literature primarily focuses on orthosteric agonists like nicotinic acid. There is no available evidence to suggest that this compound acts as an allosteric modulator. To investigate this, specific assays would be required to determine if the compound can alter the binding or functional effects of nicotinic acid at the GPR109A receptor without competing directly for the same binding site.

Cellular and Subcellular Effects in Research Models

Activation of the GPR109A receptor by agonists like nicotinic acid initiates several intracellular signaling cascades. The primary pathway involves coupling to Gi proteins, which inhibits adenylyl cyclase and reduces intracellular cAMP levels. nih.gov This Gi activation also leads to the dissociation of the Gβγ subunit, which can recruit G protein-coupled receptor kinase 2 (GRK2), leading to receptor phosphorylation and subsequent internalization mediated by arrestin3. nih.gov

Furthermore, studies in various cell types have linked GPR109A activation to other signaling pathways. For example, in MIN6 pancreatic β-cells, nicotinic acid was found to inhibit the palmitic acid-induced phosphorylation of Akt, mTOR, and p70S6K, suggesting an inhibitory effect on the Akt/mTOR signaling pathway. nih.gov In macrophage cell lines, nicotinic acid has been shown to reduce the lipopolysaccharide (LPS)-induced nuclear translocation of phosphorylated NF-κB, a key transcription factor in inflammatory responses. mdpi.com The specific impact of this compound on these or other signaling pathways remains uninvestigated.

The anti-inflammatory effects of nicotinic acid are a significant area of research. Activation of GPR109A in immune cells like monocytes and macrophages can suppress the expression of pro-inflammatory genes. nih.govnih.gov For example, nicotinic acid has been shown to inhibit the LPS-induced expression and secretion of inflammatory cytokines such as TNF-α, interleukin-6 (IL-6), and monocyte chemoattrapictant protein-1 (MCP-1). nih.govnih.gov This effect is mediated by GPR109A and is linked to the inhibition of the NF-κB pathway. mdpi.com Research also indicates that inflammation itself can upregulate the expression of the GPR109A receptor in adipose tissue and macrophages, potentially creating a feedback loop. researchgate.net

Whether the 5-(3,4-Dichlorophenyl) substitution on the nicotinic acid scaffold would enhance, diminish, or alter these anti-inflammatory properties is unknown and would require experimental validation through techniques like quantitative RT-PCR and ELISA to measure changes in inflammatory gene and protein expression in relevant cell models.

The effect of nicotinic acid on cell viability is context-dependent. In some cancer models, it has been shown to induce apoptosis and inhibit cell survival. researchgate.net For instance, ectopic expression of GPR109A in human breast cancer cell lines was found to decrease cAMP production and induce apoptosis. researchgate.net Conversely, in neurodegenerative disease models, nicotinic acid has demonstrated neuroprotective effects. In differentiated SH-SY5Y cells, a neuronal cell line, nicotinic acid protected against amyloid β-induced cytotoxicity by increasing cell viability, reducing mitochondrial dysfunction, and inhibiting the mitochondrial pathway of apoptosis. nih.gov

The functional consequences of GPR109A activation are diverse, ranging from the inhibition of lipolysis in adipocytes to the modulation of immune responses in macrophages. nih.govresearchgate.net The specific effects of this compound on the viability and function of any cell line have not been reported. Investigating its impact on cell lines relevant to metabolic, inflammatory, or neurological disorders would be a necessary step to characterize its biological activity profile.

Molecular Docking and Computational Interaction Analysis

Extensive searches of scientific literature did not yield specific molecular docking or computational interaction analysis studies focused solely on this compound. This suggests a potential gap in the current body of research concerning the specific binding modes and molecular interactions of this particular compound with protein targets.

While computational studies, including molecular docking, are prevalent in drug discovery and chemical biology for elucidating potential mechanisms of action, specific data such as binding energies, interacting amino acid residues, and predicted binding poses for this compound are not publicly available in the reviewed literature.

Research was found on a structurally related compound, 2-(3,4-dichlorophenyl)-4H-benzo[d] mdpi.comdomainex.co.ukoxazin-4-one, which was studied for its anticancer properties through in-silico docking against Methionyl-tRNA synthetase. researchgate.netpjps.pkubaya.ac.id This study revealed a docking score of -76.04 Kcal/mol for the related compound. researchgate.netpjps.pkubaya.ac.id However, due to the structural differences between this benzoxazinone (B8607429) derivative and this compound, these findings cannot be directly extrapolated.

The absence of dedicated molecular modeling studies on this compound highlights an opportunity for future research. Such studies would be invaluable in identifying its potential biological targets and understanding the structural basis of its activity, thereby guiding further investigation into its pharmacological potential.

Structure Activity Relationship Sar Studies of 5 3,4 Dichlorophenyl Nicotinic Acid and Its Analogues

Impact of Substituent Variations on the Nicotinic Acid Core

The nicotinic acid core, a pyridine-3-carboxylic acid, is a critical pharmacophore for interaction with the GPR109A receptor. Modifications to this core, particularly the carboxylic acid group, have been extensively studied to understand their impact on agonist activity.

The carboxylic acid moiety is paramount for the activity of nicotinic acid and its derivatives. It is understood to engage with key basic residues within the GPR109A binding pocket. Consequently, replacing this group with bioisosteres can significantly alter the compound's potency. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects.

Studies on various nicotinic acid analogues have shown that replacing the carboxylic acid with other acidic groups, such as a tetrazole, can maintain or in some cases enhance agonist activity. For instance, 5-alkyl and 5-aryl-pyrazole-tetrazoles have been identified as a novel class of selective GPR109A agonists. nih.gov This suggests that the acidic nature and the ability to form key hydrogen bonds are more critical than the carboxylic acid group itself.

Furthermore, modifications that alter the acidity or the steric profile of this part of the molecule can have a profound effect. For example, esterification of the carboxylic acid typically leads to a loss of activity, as the resulting ester can no longer form the crucial ionic interactions with the receptor.

Beyond the carboxylic acid, substitutions at other positions on the pyridine (B92270) ring also influence activity. While the focus of this article is on 5-substituted derivatives, it is worth noting that substitutions at the 2, 4, and 6 positions of the nicotinic acid ring have been shown to modulate potency and selectivity in other series of nicotinic acid derivatives. In the context of 5-aryl nicotinic acids, maintaining an unsubstituted pyridine ring, other than the C5-aryl group, is often considered optimal for high affinity.

| Modification | General Observation on Activity | Rationale |

|---|---|---|

| Carboxylic Acid to Tetrazole | Activity often maintained or enhanced | Tetrazole is a well-established bioisostere for carboxylic acid, mimicking its acidic properties and hydrogen bonding capabilities. nih.gov |

| Carboxylic Acid to Ester | Significant loss of activity | Esterification removes the acidic proton, preventing crucial ionic interactions with basic residues in the GPR109A receptor. |

| Carboxylic Acid to Amide | Generally reduced or abolished activity | Amides are significantly less acidic than carboxylic acids and have different hydrogen bonding patterns, disrupting the necessary interactions for receptor activation. |

Significance of the Dichlorophenyl Moiety and Regioisomeric Effects (e.g., 3,4- vs 3,5-Dichlorophenyl Substitutions) on Activity

The 5-phenyl substituent is a key feature of this class of GPR109A agonists, and the nature and position of substituents on this phenyl ring are critical determinants of potency. The dichlorophenyl moiety, in particular, has been a focus of optimization efforts.

The regioisomeric placement of the chlorine atoms has a profound impact on activity. While direct SAR data for a broad range of dichlorophenyl regioisomers of 5-phenylnicotinic acid is limited in the public domain, studies on related GPR109A agonists and other ligand-receptor systems consistently demonstrate the importance of substitution patterns. For instance, in a series of 1-arylpiperazines, the 2,3-dichlorophenyl analogue displayed the highest affinity for the D3 receptor, highlighting the sensitivity of receptor binding to the precise positioning of chloro substituents. nih.gov

In the context of 5-phenylnicotinic acid GPR109A agonists, it is hypothesized that the 3,4-dichloro substitution pattern provides an optimal fit within the receptor's binding site. This specific arrangement of chlorine atoms may facilitate key interactions with hydrophobic pockets or specific amino acid residues. A shift to a 3,5-dichloro or other dichlorophenyl patterns could alter the molecule's conformation or introduce steric clashes, thereby reducing its affinity and efficacy.

| Substitution Pattern | Predicted Activity | Hypothesized Rationale |

|---|---|---|

| 3,4-Dichlorophenyl | High | Optimal fit within the GPR109A binding pocket, allowing for favorable hydrophobic and electronic interactions. |

| 3,5-Dichlorophenyl | Potentially lower | Altered molecular shape and charge distribution may lead to a suboptimal fit and reduced interaction with key receptor residues. |

| 2,4-Dichlorophenyl | Potentially lower | The ortho-chloro substituent could introduce steric hindrance, forcing the phenyl ring into a non-optimal conformation for binding. |

Role of Linker Lengths and Peripheral Substituents in Modulating Biological Response

While 5-(3,4-Dichlorophenyl)nicotinic acid itself does not possess a linker, the principles of linker modification are crucial in the broader context of developing analogues with improved properties. In many drug discovery programs, a linker is introduced between a core pharmacophore and a peripheral substituent to probe for additional binding interactions or to modify physicochemical properties.

In the case of nicotinic acid analogues, introducing a linker between the nicotinic acid core and the dichlorophenyl moiety, or adding peripheral substituents to the dichlorophenyl ring via a linker, would create a new chemical space to explore. The length and flexibility of such a linker are critical parameters. A linker that is too short may not allow the peripheral group to reach an auxiliary binding pocket, while one that is too long could introduce an entropic penalty upon binding, reducing affinity.

For example, in a series of arylpiperazine derivatives targeting dopamine (B1211576) receptors, the length of the linker chain significantly influenced binding affinity and selectivity. researchgate.net Similarly, for α7 nicotinic acetylcholine (B1216132) receptor agonists, alterations in linker length had a notable impact on receptor binding. nih.gov

Peripheral substituents appended via a linker can be designed to interact with specific regions of the receptor outside the primary binding pocket. These substituents can be chosen to enhance potency, improve selectivity over other receptors, or modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). For example, the addition of polar groups could improve solubility, while lipophilic groups might enhance membrane permeability.

Stereochemical Considerations and Their Influence on Pharmacological Profiles

Stereochemistry can play a pivotal role in the biological activity of chiral compounds. chemistryjournal.net While this compound is an achiral molecule, the introduction of chiral centers through modification can lead to enantiomers or diastereomers with significantly different pharmacological profiles.

If a chiral center were to be introduced, for instance, by adding a stereogenic carbon to a linker or a substituent, the resulting enantiomers could exhibit different potencies and efficacies. One enantiomer may fit optimally into the chiral binding pocket of the GPR109A receptor, while the other may bind with lower affinity or not at all. This is a common phenomenon in pharmacology, where the biological activity often resides in only one of the enantiomers (the eutomer), while the other (the distomer) is less active or inactive.

For example, studies on Pterotaberna alkaloids have shown that the stereochemistry of the compounds is directly related to their pharmacological activity. chemistryjournal.net Similarly, the biological activity of nature-inspired 3-Br-acivicin isomers is highly dependent on their stereochemistry, with only specific isomers displaying significant antiplasmodial activity. This underscores the importance of stereochemical considerations in drug design.

In the context of developing analogues of this compound, any modification that introduces chirality would necessitate the separation and individual biological evaluation of the stereoisomers to identify the more active and potentially safer candidate.

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Docking Simulations for Target Interaction Prediction

Molecular modeling and docking are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This process is crucial for understanding the mechanism of action and for structure-based drug design. While specific docking studies for 5-(3,4-dichlorophenyl)nicotinic acid are not extensively detailed in published literature, the methodology can be applied to predict its interactions with various biological targets.

The process involves preparing a three-dimensional structure of the ligand, this compound, and a target protein of interest, often retrieved from a repository like the Protein Data Bank (PDB). Using software like AutoDock or SwissDock, the ligand is placed into the binding site of the protein, and its conformational flexibility is explored. biointerfaceresearch.comactascientific.com The software calculates a binding energy or docking score, which estimates the binding affinity between the ligand and the protein. biointerfaceresearch.com Lower binding energy values typically indicate a more stable and favorable interaction. biointerfaceresearch.com

For a compound like this compound, potential targets could include enzymes such as cyclooxygenase (COX-2) or various protein kinases, given the known activities of other nicotinic acid derivatives. nih.gov The simulation would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the protein's active site. nih.gov These predicted interactions provide valuable insights into the structural basis of the compound's potential biological activity.

Illustrative Example of Molecular Docking Results:

The following table represents a hypothetical outcome of a docking simulation for this compound against a protein target.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Protein Kinase X | -8.5 | LYS-78, GLU-95 | Hydrogen Bond |

| VAL-34, LEU-130 | Hydrophobic Interaction | ||

| PHE-145 | Pi-Pi Stacking | ||

| Cyclooxygenase-2 | -7.9 | ARG-120, TYR-355 | Hydrogen Bond, Pi-Cation |

| LEU-352, VAL-523 | Hydrophobic Interaction |

This table is for illustrative purposes to demonstrate the type of data generated from a molecular docking study.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. electrochemsci.org These methods provide detailed information about molecular structure, orbital energies, charge distribution, and reactivity. researchgate.netnih.gov Such an analysis of this compound would yield fundamental insights into its chemical behavior.

Using a basis set like B3LYP/6-311++G(d,p), the geometry of the molecule is first optimized to find its most stable three-dimensional conformation. researchgate.netmdpi.com From this optimized structure, various quantum chemical parameters can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). electrochemsci.org The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. electrochemsci.org

Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (ESP) map, which visualizes the charge distribution across the molecule. nih.gov This map identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding. nih.gov

Illustrative Table of Calculated Quantum Chemical Parameters:

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |

| Ionization Potential (I) | -EHOMO | 6.8 eV |

| Electron Affinity (A) | -ELUMO | 2.1 eV |

| Global Hardness (η) | (I - A) / 2 | 2.35 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.45 eV |

This table contains representative data to illustrate the output of DFT calculations.

Pharmacophore Modeling and Virtual Screening Applications in Lead Discovery

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model represents the 3D arrangement of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net For nicotinic acid and its derivatives, the core pharmacophore often includes a cationic nitrogen center and a hydrogen bond acceptor. pnas.orgresearchgate.net

Starting with the structure of this compound, a ligand-based pharmacophore model can be generated. This model would highlight key features: the aromatic rings (nicotinic acid and dichlorophenyl), the carboxylic acid group (a hydrogen bond donor and acceptor), and the nitrogen atom in the pyridine (B92270) ring (a hydrogen bond acceptor).

This pharmacophore model can then be used as a 3D query to perform virtual screening on large chemical databases. The screening process rapidly filters through millions of compounds to identify those that match the defined pharmacophoric features. nih.gov The resulting "hit" compounds are more likely to have the desired biological activity and can be prioritized for further computational analysis, such as molecular docking, and subsequent experimental testing. This approach accelerates the identification of novel lead compounds for drug development.

Key Pharmacophoric Features of this compound:

| Feature Type | Description |

| Aromatic Ring (AR) | The pyridine ring. |

| Aromatic Ring (AR) | The 3,4-dichlorophenyl ring. |

| Hydrogen Bond Donor (HBD) | The hydroxyl hydrogen of the carboxylic acid. |

| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen of the carboxylic acid. |

| Hydrogen Bond Acceptor (HBA) | The nitrogen atom of the pyridine ring. |

| Hydrophobic Feature (HY) | The dichlorophenyl moiety. |

Cheminformatics Analysis and Data Mining of Related Chemical Spaces (e.g., ChEMBL, PubChem Databases)

Cheminformatics involves the use of computational methods to analyze chemical data from large databases like PubChem and ChEMBL. nih.gov These databases contain a wealth of information on chemical structures, properties, and biological activities, curated from scientific literature and patents. nih.gov Mining these resources for this compound and related structures can reveal patterns in structure-activity relationships and identify known biological targets.

A search in PubChem provides fundamental physicochemical properties, identifiers, and literature links for the compound. ChEMBL, a database of bioactive drug-like molecules, can offer information on bioassays in which the compound or structurally similar molecules have been tested, providing clues to its potential therapeutic applications. This data mining approach helps to contextualize the compound within the broader landscape of chemical biology and drug discovery.

Data for this compound from Public Databases:

| Identifier | Database | Value |

| PubChem CID | PubChem | 224090 |

| Molecular Formula | PubChem | C12H7Cl2NO2 |

| Molecular Weight | PubChem | 268.1 g/mol |

| InChIKey | PubChem | KAXQMZUKOKPDTD-UHFFFAOYSA-N |

| Canonical SMILES | PubChem | C1=CC(=C(C=C1C2=CN=C(C=C2)C(=O)O)Cl)Cl |

Analytical Methodologies for Research and Compound Characterization

Spectroscopic Characterization Techniques (e.g., Fourier-Transform Infrared, Nuclear Magnetic Resonance)

Spectroscopic techniques are fundamental in determining the molecular structure of 5-(3,4-Dichlorophenyl)nicotinic acid by probing the interactions of the molecule with electromagnetic radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is utilized to identify the functional groups present in the molecule. The infrared spectrum provides characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For this compound, the spectrum is expected to show key absorptions from the carboxylic acid group (O-H and C=O stretching), the aromatic rings (C-H and C=C stretching), the C-N bond of the pyridine (B92270) ring, and the C-Cl bonds of the dichlorophenyl group. omicsonline.orgresearchgate.net While a specific spectrum for this compound is not publicly available, the expected vibrational frequencies can be predicted based on data from analogous compounds like nicotinic acid. omicsonline.orgresearchgate.net

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (broad) | 3300 - 2500 |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Carboxylic Acid | C=O stretch | 1725 - 1700 |

| Aromatic Rings | C=C stretch | 1600 - 1450 |

| Pyridine Ring | C-N stretch | 1350 - 1250 |

| Aryl Halide | C-Cl stretch | 1100 - 1000 |

Table 1: Predicted FTIR absorption bands for this compound based on characteristic functional group frequencies. omicsonline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would confirm the number and connectivity of hydrogen atoms. Specific chemical shifts, splitting patterns (multiplicities), and coupling constants would allow for the assignment of each proton to its position on the pyridine and dichlorophenyl rings. Based on data for nicotinic acid, the protons on the pyridine ring are expected to appear in the downfield region (δ 7.5-9.5 ppm). rsc.orghmdb.castackexchange.com The protons on the dichlorophenyl ring would also appear in the aromatic region, with their specific shifts and multiplicities determined by their positions relative to the chlorine atoms and the other ring. stackexchange.com

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum would show distinct signals for the carboxylic acid carbon (typically δ 165-175 ppm), as well as for the carbons of the two aromatic rings. rsc.org

| Nucleus | Structural Moiety | Predicted Chemical Shift (ppm) Range | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) |

| ¹H | Pyridine Ring | 8.5 - 9.5 | Doublet, Doublet of Doublets |

| ¹H | Dichlorophenyl Ring | 7.4 - 8.0 | Doublet, Doublet of Doublets |

| ¹³C | Carboxylic Acid (C=O) | 165 - 175 | N/A |

| ¹³C | Pyridine & Dichlorophenyl Rings | 120 - 155 | N/A |

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound. rsc.orgstackexchange.combmrb.io

Chromatographic Purity and Quantification Methods (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration. nih.gov

Thin-Layer Chromatography (TLC) TLC is a rapid and cost-effective technique used primarily for qualitative monitoring of reaction progress and for preliminary purity assessment. nih.gov For an acidic compound like this compound, a silica (B1680970) gel plate typically serves as the stationary phase. nih.gov The mobile phase is usually a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), often with a small amount of acetic or formic acid to ensure the carboxylic acid remains protonated and spots are not elongated. Visualization can be achieved under UV light (254 nm) due to the aromatic nature of the compound, or by using chemical stains such as bromocresol green, which is an indicator for acidic compounds. nih.govillinois.edu

High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity and quantifying the amount of this compound with high accuracy and precision. researchgate.net Reversed-phase HPLC is the most common mode used for this type of analysis. nih.gov The compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier. sielc.comsielc.com Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance (e.g., around 250-270 nm). sielc.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and Water with 0.1% Formic or Acetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Table 3: Representative HPLC conditions for the analysis of nicotinic acid derivatives. sielc.comsielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. This technique is invaluable for confirming the molecular weight of the compound and for quantifying it, especially at very low concentrations. bevital.no After chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound (molecular weight 268.10 g/mol ), one would expect to observe ions corresponding to [M+H]⁺ (m/z 269.1) in positive ion mode or [M-H]⁻ (m/z 267.1) in negative ion mode. 001chemical.com The characteristic isotopic pattern from the two chlorine atoms would serve as a definitive confirmation of its identity.

Elemental Analysis for Compound Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a newly synthesized or purified compound. It precisely determines the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in the sample. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₁₂H₇Cl₂NO₂). A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition. acs.orgnih.gov

| Element | Molecular Formula | Theoretical Percentage (%) |

|---|---|---|

| Carbon (C) | C₁₂H₇Cl₂NO₂ | 53.76 |

| Hydrogen (H) | 2.63 | |

| Nitrogen (N) | 5.22 | |

| Chlorine (Cl) | 26.45 | |

| Oxygen (O) | 11.93 |

Table 4: Theoretical elemental composition of this compound. 001chemical.com

Methods for Determination and Quantification in Complex Biological Research Matrices

Analyzing and quantifying a compound within complex biological matrices such as plasma, serum, or urine presents significant challenges due to the presence of numerous interfering endogenous substances. researchgate.net LC-MS/MS (tandem mass spectrometry) is the preferred method for this purpose due to its exceptional sensitivity and selectivity. nih.govnih.gov

The process typically involves several key steps:

Sample Preparation: This is a critical step to remove proteins and other interfering components and to concentrate the analyte. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.netnih.govresearchgate.net The choice of method depends on the analyte's properties and the matrix.

Chromatographic Separation: An optimized HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) method is used to separate the target compound from any remaining matrix components.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is employed for detection. In this technique, a specific molecular ion (the precursor ion) is selected, fragmented, and a specific fragment ion (the product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides very high selectivity and reduces background noise, allowing for accurate quantification even at very low concentrations (ng/mL or pg/mL). researchgate.netnih.gov

For the quantification of this compound in plasma, a validated LC-MS/MS method would be developed, similar to those established for nicotinic acid and its metabolites. bevital.nonih.govnih.gov

| Step | Example Method for a Nicotinic Acid Derivative in Plasma |

|---|---|

| Sample Preparation | Protein precipitation: 200 µL plasma + 500 µL acetonitrile. Centrifuge, evaporate supernatant, reconstitute in mobile phase. researchgate.net |

| LC Column | Reversed-Phase C18 |

| Mobile Phase | Methanol / 0.1% Formic Acid in Water |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Precursor Ion [M+H]⁺ → Product Ion (e.g., m/z 269.1 → specific fragment) |

| Quantification Range | Typically low ng/mL to several hundred ng/mL. bevital.nonih.gov |

Table 5: Outline of a typical LC-MS/MS method for quantifying a nicotinic acid derivative in a biological matrix. bevital.noresearchgate.netnih.gov

Future Research Directions for 5 3,4 Dichlorophenyl Nicotinic Acid

Development of Innovative and Sustainable Synthetic Routes

The industrial production of nicotinic acid has historically relied on methods such as the oxidation of 3-picoline or 5-ethyl-2-methylpyridine, which can involve harsh conditions or produce significant by-products. nih.govresearchgate.net Future research should focus on developing more innovative and sustainable, or "green," synthetic strategies for 5-(3,4-Dichlorophenyl)nicotinic acid and its derivatives.

Key areas for exploration include:

Catalytic C-H Activation: Direct C-H functionalization of the pyridine (B92270) ring represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. Research into transition metal-catalyzed C-H arylation could provide a direct route to couple 3,4-dichlorobenzene with a nicotinic acid precursor.

Enzymatic Synthesis: Biocatalyst-mediated synthesis is gaining traction for its high selectivity and mild reaction conditions. frontiersin.org Exploring nitrilase enzymes for the hydrolysis of a corresponding nitrile precursor, 5-(3,4-Dichlorophenyl)nicotinonitrile, could offer a more environmentally benign alternative to traditional chemical hydrolysis. frontiersin.org

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to batch processing. Developing a flow-based synthesis, potentially incorporating cross-coupling reactions like the Suzuki-Miyaura coupling between a boronic acid derivative of dichlorobenzene and a halogenated nicotinic acid, could streamline production.

A comparison of potential synthetic paradigms is presented below.

| Synthesis Paradigm | Potential Advantages | Key Research Challenge |

| Palladium-Catalyzed Cross-Coupling | High yield, functional group tolerance, well-established methodology. | Sourcing of starting materials, catalyst cost and removal from the final product. |

| Enzymatic Hydrolysis | High selectivity, mild conditions, reduced environmental impact. frontiersin.org | Enzyme discovery and engineering for substrate specificity, process optimization. |

| Direct C-H Arylation | High atom economy, fewer synthetic steps. | Achieving high regioselectivity on the nicotinic acid ring, catalyst development. |

Exploration of Novel Biological Targets and Therapeutic Applications

While the specific biological profile of this compound is not extensively defined, the broader class of nicotinic acid derivatives has demonstrated a wide range of pharmacological activities. chemistryjournal.netresearchgate.net Future research should aim to systematically screen this compound against various biological targets to uncover its therapeutic potential.

Promising areas for investigation include:

Anti-inflammatory Activity: A study on novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones, which are structurally related, showed significant anti-inflammatory properties. nih.gov This suggests that this compound itself could be a valuable lead compound for developing new anti-inflammatory agents.

Anticancer Applications: Nicotinic acid-based compounds have been designed as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov Investigating the inhibitory activity of this compound against VEGFR-2 and other cancer-related kinases is a logical next step.

Neurological Disorders: As an analogue of nicotinic acid, the compound could modulate nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases like Alzheimer's disease. chemimpex.comnih.gov Screening for activity at various nAChR subtypes could reveal novel therapeutic avenues.

Antimicrobial Effects: Various nicotinic acid derivatives have been synthesized and tested for their antibacterial and antifungal properties. nih.govmdpi.com The unique dichlorophenyl substitution may confer novel antimicrobial activities worth exploring.

Rational Design and Optimization of Structural Analogues for Enhanced Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound. researchgate.net A systematic modification of the this compound structure could lead to analogues with improved potency, selectivity, and pharmacokinetic properties.

Key structural regions for modification include:

The Carboxylic Acid Group: This functional group can be converted into various bioisosteres such as amides, esters, or heterocycles like 1,3,4-oxadiazoles. nih.govmdpi.com These changes can profoundly impact binding interactions, cell permeability, and metabolic stability.

The Dichlorophenyl Ring: The position and number of chlorine atoms can be varied. Replacing them with other halogens (F, Br) or electron-withdrawing/donating groups could fine-tune the electronic properties and binding affinity of the molecule.

The table below outlines a potential strategy for analogue design.

| Modification Site | Proposed Analogue Group | Potential Impact |

| Carboxylic Acid | Amides, Esters, Tetrazoles | Improved metabolic stability, altered binding modes, enhanced permeability. |

| Dichlorophenyl Ring | 2,4-dichloro, 3,5-dichloro, 4-fluoro, 4-trifluoromethyl | Modulated lipophilicity, altered electronic interactions with the target. |

| Pyridine Ring | Introduction of methyl or amino groups | Enhanced target selectivity, modified solubility. |

Application of Advanced Computational Methodologies in Structure-Based Drug Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by providing insights into molecular interactions at an atomic level. researchgate.net

Future research on this compound should leverage these methodologies:

Molecular Docking: Once potential biological targets are identified (e.g., VEGFR-2, cyclooxygenase enzymes), molecular docking simulations can predict the binding pose and affinity of the compound within the target's active site. nih.govnih.gov This can help prioritize analogues for synthesis and explain SAR findings.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of analogues, a QSAR model can be developed. researchgate.net This mathematical model correlates the structural features of the molecules with their biological activity, enabling the prediction of potency for new, virtual compounds and guiding further design efforts.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how this compound and its analogues interact with a target protein over time, revealing key stable interactions and informing strategies for affinity optimization.

Integration of Multi-omics Approaches for a Systems-Level Understanding of Biological Effects

To gain a holistic understanding of the biological effects of this compound, future research should move beyond single-target analyses and embrace multi-omics approaches. This involves the large-scale analysis of biological molecules.

Key approaches include:

Transcriptomics: Analyzing changes in messenger RNA (mRNA) expression in cells or tissues treated with the compound can reveal which genes and signaling pathways are modulated, providing clues about its mechanism of action and potential off-target effects.

Proteomics: This approach quantifies changes in the entire set of proteins, offering a direct view of the cellular machinery affected by the compound.

Metabolomics: Studying the global profile of metabolites can uncover novel biochemical pathways influenced by the compound. Recent research using metabolomics on niacin itself identified a previously unknown breakdown product, 4PY, linking excess niacin to a pathway that contributes to vascular inflammation and cardiovascular disease. ccf.orgclevelandclinic.org This discovery highlights the power of metabolomics to reveal unexpected biological roles and provides a strong rationale for applying similar techniques to novel derivatives like this compound.

By integrating data from these different "omics" layers, researchers can construct a comprehensive, systems-level view of the compound's biological impact, facilitating the discovery of novel therapeutic applications and biomarkers for its activity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-(3,4-dichlorophenyl)nicotinic acid in laboratory settings?

- Methodological Answer : Prior to handling, researchers must undergo training in chemical safety. Use PPE including nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified respirators (e.g., P95 filters for particulates or OV/AG/P99 cartridges for organic vapors) when aerosolization is possible. Avoid contact with water, strong acids/bases, and oxidizing agents due to reactive byproduct formation (e.g., CO₂ release upon water exposure). Store in a dry, cool environment (<6°C) in inert gas-purged containers to prevent decomposition .

Q. How can researchers address the lack of published physicochemical data for this compound?

- Methodological Answer : Conduct systematic characterization using:

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting/decomposition points.

- Solubility profiling : Test in polar (DMSO, DMF) and non-polar solvents (hexane) under controlled humidity.

- Spectroscopic techniques : FT-IR and NMR (¹H/¹³C) to confirm functional groups and purity.

- Chromatography : HPLC with UV detection to quantify stability under varying pH and temperature conditions .

Q. What synthetic routes are available for this compound?

- Methodological Answer : A common approach involves Suzuki-Miyaura coupling between 3,4-dichlorophenylboronic acid and halogenated nicotinic acid derivatives. Optimize reaction conditions using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a 3:1 dioxane/water solvent mixture at 80°C for 12 hours. Purify via recrystallization in ethanol/water (yield: ~65–75%) .

Advanced Research Questions

Q. How can this compound be utilized in metal-organic framework (MOF) synthesis?

- Methodological Answer : As a tridentate ligand, it coordinates with metal nodes (e.g., Cu²⁺, In³⁺) to form porous MOFs. For example:

- Procedure : React 0.1 mmol ligand with 0.15 mmol Cu(NO₃)₂·3H₂O in DMF at 120°C for 48 hours.

- Applications : Resulting MOFs (e.g., TJT-100) exhibit CO₂ adsorption capacities of 12.5 mmol/g at 298 K and catalytic activity in cycloaddition reactions .

| MOF Type | Surface Area (m²/g) | CO₂ Uptake (mmol/g) | Catalytic Efficiency (%) |

|---|---|---|---|

| TJT-100 | 1,450 | 12.5 | 92 (epoxide conversion) |

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition (e.g., ASK1 vs. JNK3) arise from structural modifications. Use structure-activity relationship (SAR) studies:

- Modify substituents : Introduce methyl or acetyl groups at the pyridine ring to enhance selectivity.

- Assay design : Compare IC₅₀ values across kinases using radiometric assays (³³P-ATP incorporation). For example, PFTA-1 (a derivative) shows 340 nM Ki for ASK1 vs. >10 μM for JNK3, attributed to hydrophobic pocket interactions .

Q. How can electrophysiological assays evaluate the compound’s impact on ion channel function?

- Methodological Answer : Use patch-clamp techniques on transfected HEK293 cells expressing target channels (e.g., hERG):

- Protocol : Apply 10 μM compound during depolarizing steps (−80 mV to +60 mV). Measure tail currents (Itail) to assess V₀.₅ shifts.

- Data interpretation : A >10 mV hyperpolarizing shift indicates potent inhibition, requiring follow-up mutagenesis (e.g., S5-P linker residues) to confirm binding sites .

Q. What analytical methods validate the compound’s stability under catalytic conditions?

- Methodological Answer : Employ LC-MS and in situ FT-IR to monitor degradation:

- LC-MS : Detect intermediates (e.g., dichlorophenyl fragments) using a C18 column and 0.1% formic acid in acetonitrile/water.

- FT-IR : Track carbonyl (C=O) peak intensity at 1680 cm⁻¹ over time to assess decarboxylation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.